Bis(pentamethylcyclopentadienyl)iron(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some areas where Bis(pentamethylcyclopentadienyl)iron(II) finds applications in scientific research:

Catalyst for Organic Reactions:

Due to its unique electronic structure and ability to form various bonds, MeCp2Fe serves as a catalyst for several organic reactions. It can activate small molecules like hydrogen and carbon monoxide, enabling them to participate in various transformations. For example, researchers have utilized MeCp2Fe in:

- Hydrodehalogenation: Removal of halogen atoms (Cl, Br, I) from organic molecules using hydrogen gas .

- Hydrocarbonylation: Introduction of a formyl group (CHO) into organic molecules using carbon monoxide and hydrogen .

- Polymerization: Formation of long chain molecules from smaller units. MeCp2Fe can be used to create various types of polymers, including polyisobutylene .

Precursor for Organometallic Synthesis:

MeCp2Fe acts as a versatile starting material for the synthesis of other organometallic compounds. Its iron center readily forms new bonds with various organic molecules and ligands, allowing researchers to construct complex and diverse organometallic species. These new compounds can then be employed in various applications, including catalysis, material science, and medicinal chemistry.

Material Science Applications:

The unique properties of MeCp2Fe have led to its exploration in material science research. For instance, researchers have investigated its potential use in:

- Development of new magnetic materials: The electron-rich nature of MeCp2Fe can influence its magnetic properties, making it a candidate for creating novel magnetic materials .

- Functionalization of graphene: MeCp2Fe has been used to modify the surface properties of graphene, a one-atom-thick sheet of carbon atoms, potentially leading to new applications in electronics and materials science .

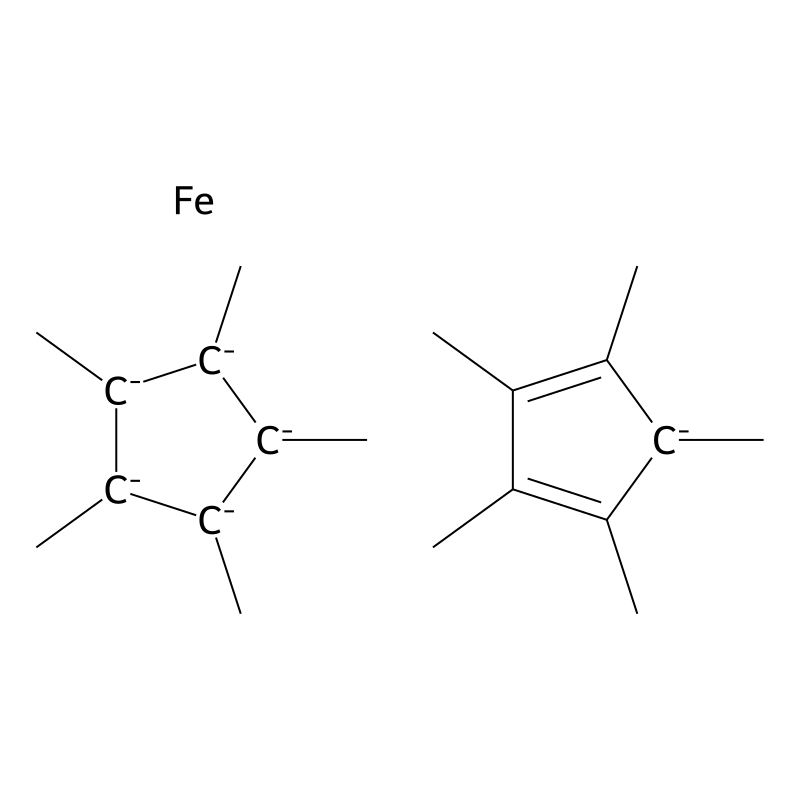

Bis(pentamethylcyclopentadienyl)iron(II), also known as decamethylferrocene, is an organometallic compound characterized by its unique structure and properties. The chemical formula for this compound is or . It consists of an iron(II) cation coordinated between two pentamethylcyclopentadienyl anions, which are modified versions of cyclopentadienyl rings where all hydrogen atoms are replaced by methyl groups. This results in a yellow crystalline solid that exhibits interesting redox properties and stability under various conditions .

- Oxidation: The iron(II) core can be oxidized to iron(III), forming the monovalent cation decamethylferrocenium. This oxidation can occur in the presence of strong oxidants, leading to higher oxidation states, including iron(IV) when reacted with reagents like antimony pentafluoride .

- Reduction: As a reducing agent, bis(pentamethylcyclopentadienyl)iron(II) can facilitate the reduction of oxygen to hydrogen peroxide in acidic solutions .

- Functionalization: It has been utilized as an electron donor in redox reactions to functionalize materials such as graphene with metallic palladium .

The synthesis of bis(pentamethylcyclopentadienyl)iron(II) typically follows a method analogous to that used for ferrocene. The common synthetic route involves the reaction of lithium pentamethylcyclopentadienide with iron(II) chloride:

This reaction yields the desired compound, which can be purified through sublimation techniques .

Bis(pentamethylcyclopentadienyl)iron(II) finds various applications across different fields:

- Catalysis: It serves as a catalyst or precursor in organic synthesis and materials science due to its redox properties.

- Material Science: The compound is utilized in functionalizing graphene and other nanomaterials, enhancing their electrical and catalytic properties .

- Research: It is often used in laboratories for studies related to organometallic chemistry and electron transfer mechanisms.

Studies on the interactions of bis(pentamethylcyclopentadienyl)iron(II) primarily focus on its redox behavior and coordination chemistry. Its ability to act as an electron donor makes it a valuable compound for exploring electron transfer processes in organic reactions and material modifications. Research continues into its potential interactions with various substrates and catalysts.

Bis(pentamethylcyclopentadienyl)iron(II) shares similarities with several other organometallic compounds, particularly those belonging to the ferrocene family. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Features |

|---|---|---|

| Ferrocene | Contains hydrogen instead of methyl groups; less sterically hindered. | |

| Decamethylferrocene | Similar structure but more electron-donating due to methyl groups; more reducing than ferrocene. | |

| Pentamethylcyclopentadienyliron(I) | A cationic form that may exhibit different reactivity patterns compared to bis(pentamethylcyclopentadienyl)iron(II). | |

| Bis(cyclopentadienyl)iron(II) | Standard ferrocene structure; less bulky than bis(pentamethylcyclopentadienyl)iron(II). |

The unique aspect of bis(pentamethylcyclopentadienyl)iron(II) lies in its enhanced reducing ability due to the presence of multiple methyl groups on the cyclopentadienyl rings, which increases electron density around the iron center compared to its analogs .

Historical Development of Synthesis Methods

The synthetic approach to bis(pentamethylcyclopentadienyl)iron(II) evolved directly from the pioneering work on ferrocene synthesis established in the early 1950s. The original ferrocene synthesis methods, developed by Pauson and Kealy who used iron(III) chloride with cyclopentadienyl magnesium bromide, provided the foundational methodology that was later adapted for the preparation of substituted metallocenes. Miller and colleagues also contributed early synthetic approaches using metallic iron with gaseous cyclopentadiene at elevated temperatures, demonstrating alternative pathways to metallocene formation.

The preparation of bis(pentamethylcyclopentadienyl)iron(II) follows essentially the same synthetic strategy as ferrocene, utilizing pentamethylcyclopentadiene as the starting material rather than cyclopentadiene. The standard synthetic route involves the reaction of lithium pentamethylcyclopentadienide with iron(II) chloride in tetrahydrofuran, following the general equation: 2 Li(C5Me5) + FeCl2 → Fe(C5Me5)2 + 2 LiCl. This method can be conducted under reflux conditions for one hour or at room temperature overnight, typically yielding the desired product in 85% isolated yield.

The purification process has been optimized through sublimation techniques, which take advantage of the compound's ability to sublime readily, similar to ferrocene. This purification method ensures high purity of the final product and removes any unreacted starting materials or byproducts. The development of these synthetic methods has also enabled the preparation of other decamethylcyclopentadienyl sandwich compounds, demonstrating the broader applicability of this approach in metallocene chemistry.

Modern synthetic developments have focused on improving reaction conditions and exploring alternative preparative routes. Research has shown that reactions conducted initially at −78°C can suppress the formation of undesired ferrocene derivatives through ligand scrambling processes, which can be problematic in reactions conducted at room temperature. These temperature-controlled synthetic protocols represent significant improvements in achieving selective formation of the target compound.

Decamethylferrocene demonstrates remarkable accessibility to higher oxidation states due to the electron-donating effects of its ten methyl substituents. The iron(II) center undergoes reversible one-electron oxidation to form the iron(III)-containing decamethylferrocenium cation ([Fe(C~5~(CH~3~)~5~)~2~]^+^) [1] [2]. Under strongly oxidizing conditions, such as in the presence of AsF~5~ or SbF~5~, a second oxidation yields a stable iron(IV) dication ([Fe(C~5~(CH~3~)~5~)~2~]^2+^) [1] [6]. X-ray crystallographic studies reveal that the dication adopts a parallel or slightly tilted sandwich structure depending on the counterion, with tilt angles ranging from 0° (Sb~2~F~11~^-^) to 16.56° (SbF~6~^-^) [6].

The stabilization of iron(IV) arises from the strong π-donor capacity of the pentamethylcyclopentadienyl ligands, which delocalize electron density away from the metal center. Magnetic susceptibility measurements confirm the high-spin d^4^ configuration of iron(IV), with an effective magnetic moment of 3 µB [6]. This contrasts with the low-spin d^6^ configuration of iron(II) and intermediate-spin d^5^ of iron(III) [1] [5].

Electrochemical Mechanisms in Supercritical Fluids and Ionic Liquids

Supercritical Carbon Dioxide Systems

In supercritical CO~2~/acetonitrile mixtures (15 wt% MeCN), decamethylferrocene displays reversible one-electron oxidation at platinum electrodes. Cyclic voltammetry reveals a diffusion coefficient of 4.06 × 10^−5^ cm^2^ s^−1^ and solubility exceeding 11 mM under 17.5 MPa pressure [4]. Natural convection effects dominate at macrodisc electrodes, necessitating baffle systems for steady-state measurements [4].

Ionic Liquid Environments

In hydrophobic ionic liquids containing tris(pentafluoroethyl)trifluorophosphate ([FAP]^-^) anions, the Fe^III^/Fe^IV^ redox couple becomes accessible. Fourier-transform alternating current (FT-AC) voltammetry minimizes background currents, enabling kinetic analysis of the quasi-reversible Fe^III^/Fe^IV^ process [5]. Heterogeneous rate constants (k^0^) for Fe^II^/Fe^III^ oxidation are 10-fold lower at boron-doped diamond (BDD) electrodes (k^0^ ≈ 0.01 cm s^−1^) compared to glassy carbon (GC, k^0^ ≈ 0.1 cm s^−1^) [5].

Solvent and Ionic Effects on Electron Transfer Kinetics

Solvent Polarity and Dielectric Effects

The Fe^II^/Fe^III^ process follows outer-sphere electron transfer mechanisms in low-polarity solvents like dichloromethane, with reorganization energies dominated by solvent repolarization [7]. In contrast, ionic liquids induce ion-pairing between [FeCp*~2~]^+^ and bulky anions, slowing electron transfer. For example, in [C~4~mim][FAP], the Fe^III^/Fe^IV~ process exhibits a 60 mV dec^-1~ Tafel slope, suggesting concerted ion migration during charge transfer [5].

Counterion and Electrode Material Influences

Counterion basicity modulates the Fe^III^/Fe^IV~ redox potential. Weakly coordinating anions (e.g., Sb~2~F~11~^-^) stabilize the dication, shifting E° to less positive values [6]. Electrode materials also affect kinetics: BDD’s lower density of states reduces k^0^ for Fe^II^/Fe^III~ by an order of magnitude compared to GC [5].

Table 2: Electron transfer kinetics in ionic liquids

| Electrode | Process | k^0^ (cm s^−1^) |

|---|---|---|

| GC | Fe^II^/Fe^III^ | 0.10 |

| BDD | Fe^II^/Fe^III^ | 0.01 |

| GC | Fe^III^/Fe^IV^ | 0.005 |

Mechanistic Framework and Interfacial Electron Transfer

The oxygen reduction catalysis mediated by bis(pentamethylcyclopentadienyl)iron(II) operates through sophisticated interfacial electron transfer mechanisms. In biphasic systems, the iron complex functions as an electron donor, facilitating the reduction of molecular oxygen to hydrogen peroxide through coordinated proton-coupled electron transfer processes [1] [2]. The catalytic cycle involves the formation of protonated decamethylferrocene intermediates, where the iron(II) center undergoes oxidation to iron(III), coupled with proton transfer across liquid-liquid interfaces.

Biphasic Catalytic Systems

Research has demonstrated that decamethylferrocene exhibits enhanced catalytic activity in biphasic water-organic solvent systems. The oxygen reduction reaction proceeds through an assisted proton transfer mechanism, where the formation of decamethylferrocenium hydride species (DMFcH+) serves as the key intermediate [3] [4]. This process is particularly effective in 1,2-dichloroethane-water systems, where the iron complex facilitates both electron transfer and proton translocation across the immiscible interface.

Interfacial Catalysis Enhancement

The catalytic efficiency is significantly enhanced by the presence of hydrated alkali metal ions, which demonstrate a strong catalytic effect on hydrogen peroxide formation rates [5]. The systematic variation in catalytic activity correlates with the acidity of transferred alkali metal ions in the organic phase, suggesting that ion transfer processes play a crucial role in the overall catalytic mechanism. The scanning electrochemical microscopy studies reveal that the catalytic activity varies systematically with the Lewis acidity of the transferred metal ions.

Liquid-Liquid Interface Optimization

The liquid-liquid interface catalysis is further optimized through the use of lipophilic bases such as 4-dodecylaniline, which can drive the proton transfer step independently of electrochemical potential differences [2]. This approach allows for enhanced control over the catalytic process and improved selectivity toward hydrogen peroxide formation. The interfacial catalysis mechanism involves the stabilization of reactive intermediates at the phase boundary, facilitating efficient electron and proton transfer.

Polymerization Catalysis: Concerted Iron Complex Systems

Atom Transfer Radical Polymerization Systems

Bis(pentamethylcyclopentadienyl)iron(II) serves as an effective cocatalyst in atom transfer radical polymerization (ATRP) systems, particularly when combined with iron halide catalysts [6] [7]. The decamethylferrocene functions as a reducing agent, converting iron(III) species to the more active iron(II) forms, thereby maintaining the catalytic cycle and preventing catalyst deactivation. This concerted catalysis approach allows for superior control over polymerization processes compared to single-component systems.

Living Radical Polymerization Mechanisms

The iron complex demonstrates exceptional performance in living radical polymerization of methyl methacrylate and other functional monomers. Pentamethylcyclopentadienyl iron complexes, particularly those with phosphine or N-heterocyclic carbene ligands, achieve conversion rates exceeding 90% within 24 hours while maintaining narrow molecular weight distributions [8] [9]. The catalytic mechanism involves the in-situ generation of 16-electron active species through carbonyl ligand dissociation, providing the necessary coordination sites for monomer activation.

Controlled Radical Growth

The polymerization catalysis operates through a controlled radical growth mechanism where the iron complex mediates the reversible activation-deactivation of dormant polymer chains. The use of pentamethylcyclopentadienyl ligands provides enhanced stability to the iron center while allowing for efficient electron transfer processes. Iron-phosphazenium salt systems demonstrate precise molecular weight control with polydispersity indices typically below 1.3, indicating excellent control over chain growth processes [8].

Functional Monomer Tolerance

The iron complex systems exhibit remarkable tolerance toward functional monomers, including those containing polar groups such as hydroxyl, carboxyl, and poly(ethylene glycol) pendant groups [7]. This tolerance is attributed to the robust nature of the iron-cyclopentadienyl bond and the ability of the system to operate independently of electron support from ancillary ligands. The catalytic system maintains activity even in the presence of potential catalyst poisons, making it suitable for industrial applications.

Graphene Functionalization and Nanomaterial Synthesis

Electron Donor Functionality

Bis(pentamethylcyclopentadienyl)iron(II) serves as an efficient electron donor for the functionalization of high-purity graphene with metallic palladium through redox reactions [10] [11]. The iron complex provides the necessary reducing equivalents to convert palladium precursors to metallic nanoparticles while simultaneously being oxidized to the ferrocenium cation. This redox process allows for controlled decoration of graphene surfaces with well-dispersed metal nanoparticles.

Nanomaterial Synthesis Protocols

The graphene functionalization process involves the controlled reduction of metal precursors in the presence of the iron complex, resulting in the formation of metal-graphene hybrid materials with enhanced catalytic and electronic properties [12] [13]. The process is typically carried out under mild conditions, allowing for precise control over nanoparticle size and distribution. The iron complex acts as both a reducing agent and a stabilizing agent, preventing aggregation of formed nanoparticles.

Electrochemical Synthesis Applications

Iron-graphene nanocomposites synthesized using bis(pentamethylcyclopentadienyl)iron(II) demonstrate excellent performance in electrochemical energy storage applications [14] [15]. The iron complex facilitates the formation of porous iron oxide-graphene composites with enhanced electrical conductivity and mechanical stability. These materials exhibit superior performance in lithium-ion batteries and supercapacitors due to the synergistic effects between iron oxide particles and graphene sheets.

Conductivity Enhancement

The incorporation of iron complexes into graphene-based materials results in significant enhancement of electrical conductivity. Studies have shown that iron-graphene oxide complexes exhibit conductivity increases of over 40-fold compared to pristine graphene oxide [16]. The iron complex facilitates electron mobility through the formation of coordination bonds with oxygen-containing functional groups on the graphene surface, creating efficient electron transport pathways.

Proton and Ion Transfer-Catalyzed Reduction Processes

Proton-Coupled Electron Transfer Mechanisms

The catalytic reduction processes mediated by bis(pentamethylcyclopentadienyl)iron(II) operate through sophisticated proton-coupled electron transfer (PCET) mechanisms [17] [18]. The iron complex can simultaneously transfer both electrons and protons, enabling efficient reduction of various organic substrates. The PCET process involves the formation of iron hydride intermediates that can serve as both electron and proton donors in subsequent reactions.

Interfacial Ion Transfer Processes

The iron complex facilitates ion transfer processes across liquid-liquid interfaces, enabling catalytic reduction reactions in biphasic systems [19] [20]. The mechanism involves the coordinated transfer of electrons and ions across the immiscible interface, with the iron complex serving as a mediator for both processes. This approach allows for efficient separation of products and reactants while maintaining high catalytic activity.

Hydride Formation and Transfer

The formation of iron hydride species from bis(pentamethylcyclopentadienyl)iron(II) provides a versatile platform for hydrogen transfer reactions [21] [22]. The iron complex can undergo protonation to form stable hydride intermediates that are capable of transferring hydrogen atoms to various organic substrates. The hydride transfer process is facilitated by the electron-rich nature of the pentamethylcyclopentadienyl ligands, which stabilize the iron hydride species.

Catalytic Reduction Applications

The iron complex demonstrates excellent performance in the catalytic reduction of aldehydes, ketones, and other carbonyl compounds through hydrogen transfer mechanisms [22]. The reduction processes can be carried out in environmentally friendly solvents such as water, making the catalytic system suitable for green chemistry applications. The iron complex maintains high activity and selectivity across a wide range of substrates, including those containing sensitive functional groups.